
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is a synthetic compound with a complex structure that includes an oxazolidine ring, an aminobutyl side chain, and a benzyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminobutyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group with an aminobutyl group.
Benzyl Ester Formation: The final step involves esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with biological macromolecules, while the oxazolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl 4-aminobenzoate: Similar in structure but lacks the oxazolidine ring.
2-Aminothiazole-Based Compounds: Share the aminobutyl group but have a thiazole ring instead of an oxazolidine ring.
Substituted Benzothiazoles: Contain similar functional groups but differ in the core heterocyclic structure.
Uniqueness
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C15H18N2O5 |
|---|---|
Molekulargewicht |
306.31 g/mol |
IUPAC-Name |
benzyl (4S)-4-(4-aminobutyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O5/c16-9-5-4-8-12-13(18)22-15(20)17(12)14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2/t12-/m0/s1 |
InChI-Schlüssel |
KLFQFMQBPFBLNM-LBPRGKRZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)N2[C@H](C(=O)OC2=O)CCCCN |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2=O)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


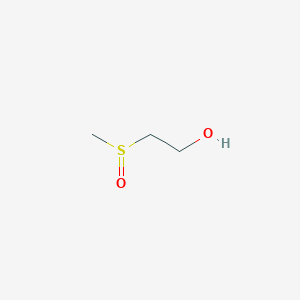

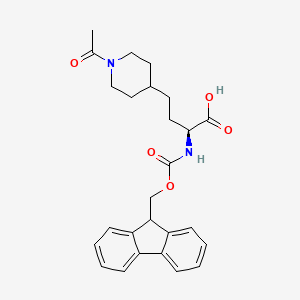
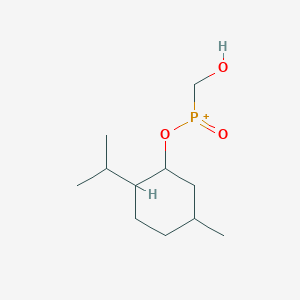
![2-[(E)-Phenylimino]-3-pyridin-4-ylmethyl-thiazolidin-4-one](/img/structure/B12841489.png)
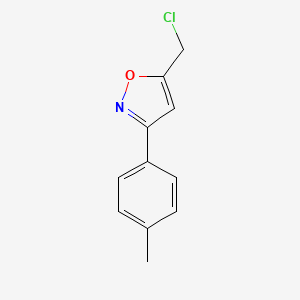
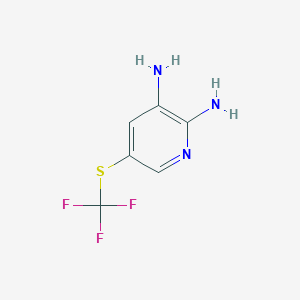
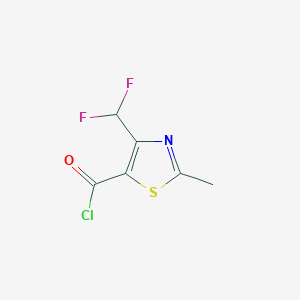

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)

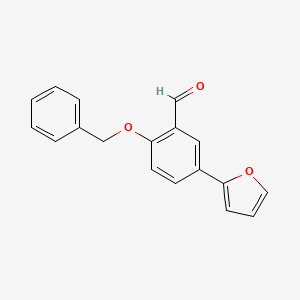
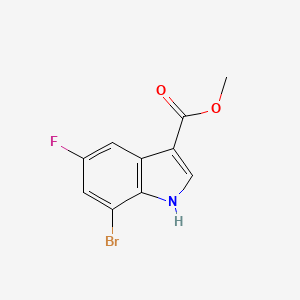
![(8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12841540.png)
